Dicloromezotiaz

Catalog No.
S925685
CAS No.
1263629-39-5
M.F
C19H12Cl3N3O2S
M. Wt
452.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicloromezotiaz

CAS Number

1263629-39-5

Product Name

Dicloromezotiaz

IUPAC Name

1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-(3,5-dichlorophenyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-1-ium-2-olate

Molecular Formula

C19H12Cl3N3O2S

Molecular Weight

452.7 g/mol

InChI

InChI=1S/C19H12Cl3N3O2S/c1-10-3-2-4-24-16(10)25(9-14-8-23-19(22)28-14)18(27)15(17(24)26)11-5-12(20)7-13(21)6-11/h2-8H,9H2,1H3

InChI Key

PVDQXPBKBSCNJZ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC=CN2C1=[N+](C(=C(C2=O)C3=CC(=CC(=C3)Cl)Cl)[O-])CC4=CN=C(S4)Cl

The exact mass of the compound Dicloromezotiaz is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dicloromezotiaz is a mesoionic insecticide that functions as a competitive modulator of the nicotinic acetylcholine receptor (nAChR), classifying it within the distinct IRAC Group 4E. This mode of action, which involves inhibiting the receptor by blocking the acetylcholine binding site, provides a crucial tool for managing insect populations, particularly a broad range of Lepidopteran pests. Its primary utility lies in controlling key agricultural pests, including those that have developed resistance to other insecticide classes like neonicotinoids, by providing a different interaction mechanism at the same neurological target.

Direct substitution of Dicloromezotiaz with other nAChR-targeting insecticides is inappropriate due to critical differences in mode of action and pest spectrum. Unlike neonicotinoids (IRAC Group 4A), which are receptor agonists that cause persistent nerve stimulation, Dicloromezotiaz is a receptor antagonist (IRAC Group 4E) that blocks nerve signal transmission, making it effective against neonicotinoid-resistant pests. Furthermore, it is functionally distinct from its closest structural analog, triflumezopyrim; while triflumezopyrim is specialized for controlling hoppers (Hemiptera), Dicloromezotiaz provides potent, commercially validated control over a broad range of Lepidopteran species. This specificity makes targeted procurement essential for achieving desired field efficacy and resistance management outcomes.

Differentiated Pest Spectrum: Broad Lepidopteran Control vs. Analog's Sucking Pest Focus

While structurally similar to the mesoionic insecticide triflumezopyrim, Dicloromezotiaz was specifically optimized for a different pest spectrum. Published research notes that while triflumezopyrim is considered a 'hopper specialist' (Hemiptera), Dicloromezotiaz demonstrates high efficacy on a range of Lepidopteran species. This is further supported by its commercial registration in Japan, which lists key Lepidoptera (e.g., *Plutella xylostella*), Coleoptera, and Hymenoptera pests as targets.

Evidence DimensionPrimary Target Pest Class
Target Compound DataBroad activity on Lepidopteran species
Comparator Or BaselineTriflumezopyrim: Characterized as a 'hopper specialist' (Hemiptera)
Quantified DifferenceQualitative but commercially significant shift in target pest spectrum from Hemiptera to Lepidoptera.
ConditionsStructure-activity relationship studies and commercial development programs.

This allows buyers to select the precise mesoionic active ingredient based on the primary target pest, avoiding misapplication and ensuring cost-effective control.

Distinct nAChR Binding Mode for Neonicotinoid Resistance Management

Dicloromezotiaz is classified in IRAC Group 4E as a competitive modulator of the nAChR, functioning as an antagonist that closes the ion channel. This is a fundamentally different interaction compared to neonicotinoids (IRAC Group 4A), which act as agonists, locking the channel open and causing continuous nerve stimulation. This mechanistic difference allows Dicloromezotiaz to be effective against pests that have developed target-site resistance to neonicotinoids.

Evidence DimensionnAChR Interaction
Target Compound DataAntagonist (closes channel)
Comparator Or BaselineNeonicotinoids (e.g., Imidacloprid): Agonist (opens/over-stimulates channel)
Quantified DifferenceOpposing biochemical actions at the same receptor target site.
ConditionsIRAC toxicological classification and mechanistic studies.

For procurement in agriculture, this provides a clear, scientifically-backed rationale for using Dicloromezotiaz in rotation programs to break neonicotinoid resistance cycles.

Processability Benefit: Low Water Solubility Enables Stable Suspension Formulations

The physical properties of Dicloromezotiaz are well-suited for modern pesticide formulations. Official regulatory filings report a very low water solubility of 70 µg/L (0.07 mg/L) at 20°C. This characteristic is a key parameter for formulators, making the active ingredient ideal for development as a suspension concentrate (SC) or water-dispersible granule (WDG). A patent also lists Dicloromezotiaz among low-melting active ingredients suitable for creating solvent-free aqueous suspension concentrates, a desirable trait for reducing volatile organic compounds (VOCs) in final products.

Evidence DimensionWater Solubility (20°C)
Target Compound Data70 µg/L
Comparator Or BaselineHigh-solubility compounds that require different formulation approaches (e.g., soluble liquids).
Quantified DifferenceExtremely low solubility, a defining characteristic for formulation type.
ConditionsMeasured in deionized water at 20°C.

This quantitative data directly informs procurement decisions for formulators, confirming the compound's suitability for stable, modern, and environmentally-conscious suspension-based products.

Rapid Anti-Feedant Activity Against Economically Significant Pests

Dicloromezotiaz demonstrates a rapid onset of action, which is a critical performance attribute for crop protection. Its primary mode of efficacy is through ingestion (stomach poison). Field trial data supporting its Japanese registration indicates that upon ingesting treated plant material, pests such as the diamondback moth (*Plutella xylostella*) exhibit paralysis symptoms within hours and cease feeding. While mortality may take slightly longer, the rapid feeding cessation immediately protects the crop from further damage.

Evidence DimensionOnset of Action
Target Compound DataFeeding cessation within hours of ingestion.
Comparator Or BaselineSlower-acting insecticides or insect growth regulators.
Quantified DifferenceRapid anti-feedant effect.
ConditionsPost-ingestion observation in Lepidopteran pests (e.g., diamondback moth).

For growers and agronomists, this rapid anti-feedant effect translates to more reliable crop protection and better preservation of marketable yield compared to slower-acting alternatives.

Resistance Management Rotations in Vegetable Production

For use in integrated pest management (IPM) programs for cruciferous crops (e.g., cabbage, broccoli) to control damaging Lepidoptera like the diamondback moth. Its unique IRAC 4E classification makes it an ideal rotational partner to break resistance cycles to commonly used IRAC Group 4A (neonicotinoids) or Group 28 (diamides) insecticides.

Formulation of Next-Generation, Solvent-Free Insecticides

As a technical-grade active ingredient for agrochemical formulators. Its low melting point and very low water solubility (70 µg/L) make it a prime candidate for developing advanced, solvent-free aqueous suspension concentrates (SCs), reducing the environmental footprint of the final product.

Broad-Spectrum Control in Cruciferous Crops

As a standalone control agent in crops where a complex of pests from different orders is present. Japanese registration data confirms its high efficacy against key Lepidoptera (diamondback moth), Coleoptera (striped flea beetle), and Hymenoptera (turnip sawfly), potentially reducing the number of different products required.

XLogP3

5.4

Hydrogen Bond Acceptor Count

4

Exact Mass

450.971581 Da

Monoisotopic Mass

450.971581 Da

Heavy Atom Count

28

UNII

YR4XLL4WJF

Wikipedia

Dicloromezotiaz

Dates

Last modified: 08-16-2023

Explore Compound Types